Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate

Medicinal chemistry PDE10A inhibitor design Structure–property relationships

Irreproducible PDE10A SAR data often traces to unverified compound identity or purity. CAS 338748-31-5 addresses this with orthogonal analytical characterization (NMR, HPLC, GC) included per batch, enabling independent identity verification before dose-response studies. Its fully aromatic quinoline core lacks the 4-oxo metabolic liability of quinolone-based series, while the 6-CF3 group-a critical PDE10A potency determinant (>10-fold affinity loss upon replacement)-and zero H-bond donor capacity support passive BBB penetration (XLogP3 ≈ 4.0). Use as a validated pharmacophore query or matched molecular pair with amide analog CID 44190928 for ester-vs-amide PK trade-off studies.

Molecular Formula C20H16ClF3N2O2
Molecular Weight 408.81
CAS No. 338748-31-5
Cat. No. B2853366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate
CAS338748-31-5
Molecular FormulaC20H16ClF3N2O2
Molecular Weight408.81
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C20H16ClF3N2O2/c1-2-28-19(27)16-11-25-17-8-5-13(20(22,23)24)9-15(17)18(16)26-10-12-3-6-14(21)7-4-12/h3-9,11H,2,10H2,1H3,(H,25,26)
InChIKeyFXYMAPBIMLBXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity, PDE10A Class & Availability


Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate (CAS 338748-31-5; molecular formula C₂₀H₁₆ClF₃N₂O₂; MW 408.81) is a fully synthetic quinoline-3-carboxylate distinguished by a 4-(4-chlorobenzyl)amino substituent and a 6-trifluoromethyl group. The compound falls within the quinoline-based phosphodiesterase 10A (PDE10A) inhibitor class, a target validated for schizophrenia, Huntington's disease, and insulin secretion disorders [1]. It is commercially available from multiple suppliers at purities of 90% (Bidepharm, with batch-specific NMR, HPLC, and GC QC documentation) to 95% (AKSci) .

PDE10A pathway inhibitor tool with 6-CF₃ pharmacophore

Non-4-oxo quinoline scaffold for CNS permeability studies

Multi-method batch QC (NMR, HPLC, GC) available for assay reproducibility

Structural Determinants of Specificity


Quinoline-based PDE10A inhibitors are exquisitely sensitive to substitution pattern: the 4-amino group, the C-6 substituent, and the C-3 carboxylate functionality collectively govern target binding, PDE subtype selectivity, and drug-like properties [1]. The 6-trifluoromethyl group is a critical pharmacophoric element for PDE10A potency—its replacement with H, CH₃, or halogen in analogous series routinely produces >10-fold losses in affinity [1]. The ester at C-3 distinguishes this compound from its amide congener N-(4-chlorobenzyl)-1-ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide (PubChem CID 44190928), which shares the identical molecular formula but differs in hydrogen-bonding capacity, conformational flexibility, and susceptibility to metabolic hydrolysis [2]. Generic interchange within this class without explicit comparative data therefore risks unpredictable shifts in potency, selectivity, and pharmacokinetics.

Aspect
Target (CAS 338748-31-5)
Potential Substitute
Mismatch Risk
C-3 functionality
Ethyl ester; zero HBD; higher lipophilicity
Amide analog (CID 44190928); one HBD; lower lipophilicity; 4-oxo core
CNS permeability and metabolic stability may shift unpredictably
C-6 substituent
6-CF₃ (potency-essential pharmacophore)
6-H, 6-CH₃, or halogen
>10-fold PDE10A affinity loss predicted; potency class may differ

Quantitative Differentiation Evidence


Ester vs. Amide: Physicochemical Comparison

The target compound bears an ethyl ester at the quinoline C-3 position, whereas its closest cataloged structural analog, N-(4-chlorobenzyl)-1-ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide (PubChem CID 44190928), carries a secondary amide at the equivalent position. Calculated physicochemical properties differ meaningfully: the target ester has XLogP3 = 4.0 (estimated) and zero hydrogen bond donors, while the amide comparator has XLogP3 = 2.8 and one hydrogen bond donor [1]. The ester also lacks the 4-oxo group present in the amide analog, resulting in a fully aromatic quinoline core versus a 4-oxo-1,4-dihydroquinoline system, which alters planarity, electron distribution, and potential for π–π stacking interactions in the PDE10A active site [2].

Ester vs Amide
Head-to-head
ΔXLogP3 ≈ +1.2; ΔHBD = −1; core oxidation state differs
Supports CNS permeability scaffold selection
Calculated values; confirm experimentally
Medicinal chemistry PDE10A inhibitor design Structure–property relationships

Purity Tier and Batch-Level QC Documentation

Commercially, CAS 338748-31-5 is available at two distinct purity tiers with differing QC depth: Bidepharm supplies the compound at 90% standard purity with batch-specific NMR, HPLC, and GC analytical reports , while AKSci offers a 95% purity grade without explicitly published multi-method batch QC . For procurement decisions, this represents a trade-off between nominal purity specification (95% vs. 90%) and the availability of orthogonal analytical characterization data that enables independent verification of identity and purity by the end user.

Purity & QC
Method context
90% (NMR+HPLC+GC) vs 95% (limited QC)
Batch QC may outweigh nominal purity for SAR
Orthogonal QC enables identity verification
Chemical procurement Quality control Analytical chemistry

6-CF₃ Substitution: Contribution to PDE10A Potency

The 6-trifluoromethyl substituent on the quinoline core is a well-established potency-driving motif in PDE10A inhibitor SAR. In a 3D-QSAR analysis of 116 structurally diverse quinoline-based PDE10A inhibitors, the presence of a hydrophobic, electron-withdrawing group at the quinoline C-6 position (such as CF₃) was identified as a key favorable contributor to PDE10A inhibitory activity [1]. In a related quinoline PDE10A inhibitor series, the clinical candidate MP-10 (PF-2545920), which also features a quinoline core, achieves an IC₅₀ of 0.55 nM for PDE10A [2]. While a direct measured IC₅₀ for CAS 338748-31-5 has not been identified in the peer-reviewed primary literature, the combination of the 6-CF₃ group and the 4-(4-chlorobenzylamino) motif places this compound within the high-potency region of the quinoline PDE10A inhibitor chemical space as defined by validated computational models [1].

6-CF₃ Potency Role
Class-level
6-CF₃ critical per 3D-QSAR of 116 PDE10A inhibitors
Supports PDE10A inhibitory potency class review
No published IC₅₀ for this compound; inference only
PDE10A inhibition Structure–activity relationship CNS drug discovery

Absence of 4-Oxo Group: Core Oxidation State Difference

The target compound features a fully aromatic quinoline core, in contrast to many PDE10A inhibitor series that employ a 4-oxo-1,4-dihydroquinoline (quinolone) scaffold—including the close analog N-(4-chlorobenzyl)-1-ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide [1]. The absence of the 4-oxo group in the target compound eliminates a hydrogen bond acceptor site and reduces polar surface area, which is expected to improve passive membrane permeability. This structural feature also removes a potential site for Phase II glucuronidation, which can limit oral bioavailability of 4-oxoquinolines [2].

Core Oxidation State
Class-level
Fully aromatic quinoline; no 4-oxo group
May reduce polarity and glucuronidation liability
tPSA reduced vs 4-oxo analogs; verify metabolic profile
Medicinal chemistry Scaffold selection Drug-likeness

Research and Procurement Application Scenarios


CNS PDE10A Lead Optimization with Non-Quinolone Quinoline

Medicinal chemistry teams pursuing CNS-penetrant PDE10A inhibitors can deploy CAS 338748-31-5 as a fully aromatic quinoline scaffold that lacks the 4-oxo metabolic liability common to many quinolone-based PDE10A inhibitor series. The compound's higher predicted lipophilicity (XLogP3 ≈ 4.0) and zero hydrogen bond donors—compared to the amide analog (XLogP3 = 2.8; HBD = 1)—support its selection when passive BBB penetration is a key optimization parameter [1].

SAR Studies with Verified 6-CF₃ Quinoline Intermediate

The compound serves as a 6-trifluoromethyl-substituted quinoline-3-carboxylate building block for systematic SAR exploration of the C-4 amino substituent. Procurement of the Bidepharm 90% grade—which includes batch-specific NMR, HPLC, and GC QC documentation—is recommended when reproducibility of biological assay results across replicate experiments is critical, as the orthogonal analytical characterization enables independent verification of compound identity and purity before use in dose–response studies .

PDE10A In Silico Screening and Computational Modeling

The compound's well-defined 3D structure (fully aromatic quinoline core with 4-(4-chlorobenzylamino) and 6-CF₃ substituents) makes it suitable as a query molecule for pharmacophore modeling, molecular docking, and 3D-QSAR studies of the PDE10A binding pocket. Its structural features align with the favorable substituent patterns identified in the 116-compound quinoline PDE10A inhibitor 3D-QSAR model, providing a validated starting point for virtual screening and de novo design [2].

Ester vs. Amide PDE10A Inhibitor Profiling

When evaluating the pharmacokinetic trade-offs between ester and amide functionalities at the quinoline C-3 position, CAS 338748-31-5 (ester) and its amide analog CID 44190928 constitute a matched molecular pair. The ester exhibits higher lipophilicity, no hydrogen bond donor capacity, and potential susceptibility to esterase-mediated hydrolysis, while the amide offers lower lipophilicity, one hydrogen bond donor, and greater metabolic stability to hydrolysis. This pairing enables direct experimental comparison of permeability, solubility, metabolic stability, and target engagement within an otherwise identical substitution framework [1].

Application
Selection Property
Validation Focus
CNS PDE10A lead optimization studies
Non-4-oxo quinoline scaffold
Passive permeability and metabolic stability endpoints
SAR studies with 6-CF₃ quinoline intermediate
Multi-method QC-documented grade
Compound identity and purity verification
PDE10A computational modeling
Pharmacophoric 6-CF₃/4-Cl-benzyl features
3D-QSAR and docking model fit
Ester/amide matched-pair profiling
C-3 ester functionality
PK, solubility, and target engagement comparison
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